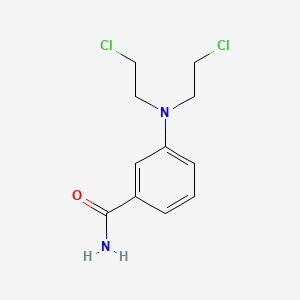
Benzamide, m-(bis(2-chloroethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, m-(bis(2-chloroethyl)amino)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in the regulation of gene expression by modifying histone proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-aminophenyl benzamide with bis(2-chloroethyl)amine under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, m-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Wissenschaftliche Forschungsanwendungen
Benzamide, m-(bis(2-chloroethyl)amino)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Benzamide, m-(bis(2-chloroethyl)amino)- involves the inhibition of HDACs, which are enzymes responsible for removing acetyl groups from histone proteins . This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells . The compound specifically targets class I HDACs, including HDAC1, HDAC2, and HDAC3 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Amino-4-fluorophenyl)-4-(bis(2-chloroethyl)amino)-benzamide: This compound also exhibits HDAC inhibitory activity but has a fluorine substitution that enhances its selectivity for HDAC3.
Bendamustine: An alkylating agent with a similar nitrogen mustard group, used in the treatment of hematologic malignancies.
Uniqueness
Benzamide, m-(bis(2-chloroethyl)amino)- is unique due to its specific structure that combines the benzamide core with the nitrogen mustard group, providing a dual mechanism of action as both an HDAC inhibitor and an alkylating agent . This dual functionality enhances its antitumor activity and makes it a valuable compound for cancer research .
Eigenschaften
CAS-Nummer |
24813-07-8 |
|---|---|
Molekularformel |
C11H14Cl2N2O |
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
3-[bis(2-chloroethyl)amino]benzamide |
InChI |
InChI=1S/C11H14Cl2N2O/c12-4-6-15(7-5-13)10-3-1-2-9(8-10)11(14)16/h1-3,8H,4-7H2,(H2,14,16) |
InChI-Schlüssel |
XTSGLHDJEPIPGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


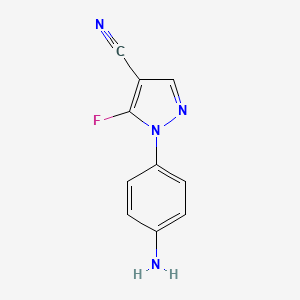
![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)

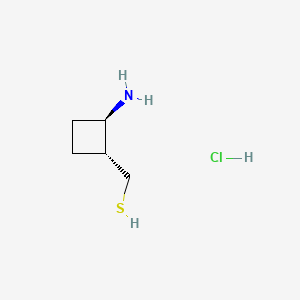

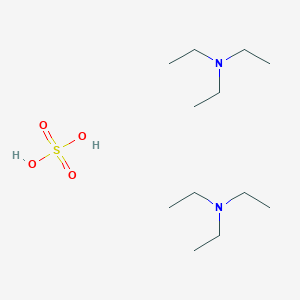
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
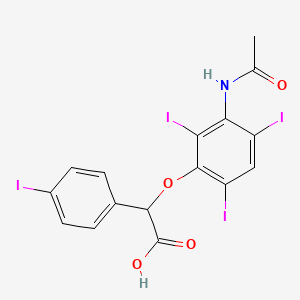


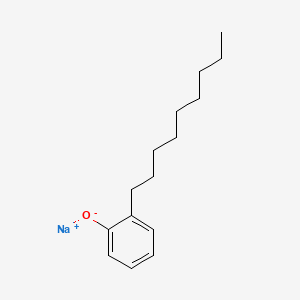


![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
